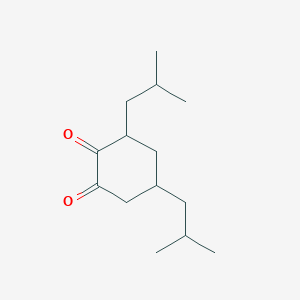
Ethyl 2-acetyl-3-oxododecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-3-oxododecanoate is an organic compound with the molecular formula C14H24O4. It is a derivative of dodecanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxododecanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-3-oxododecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-acetyl-3-oxododecanoate involves its interaction with specific molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparación Con Compuestos Similares
Ethyl 2-acetyl-3-oxododecanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds contain an acetyl group, but ethyl acetoacetate lacks the long alkyl chain present in this compound.
Dodecanoic acid: This compound shares the same alkyl chain but lacks the acetyl and oxo functional groups.
Ethyl 3-oxobutanoate: Similar in structure but with a shorter alkyl chain.
The uniqueness of this compound lies in its combination of a long alkyl chain with both acetyl and oxo functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
13195-93-2 |
|---|---|
Fórmula molecular |
C16H28O4 |
Peso molecular |
284.39 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-3-oxododecanoate |
InChI |
InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-14(18)15(13(3)17)16(19)20-5-2/h15H,4-12H2,1-3H3 |
Clave InChI |
WVACKBVNXRKGSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


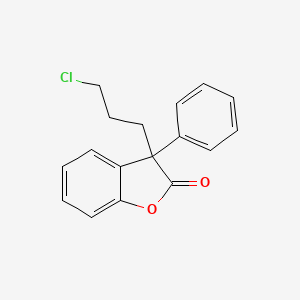


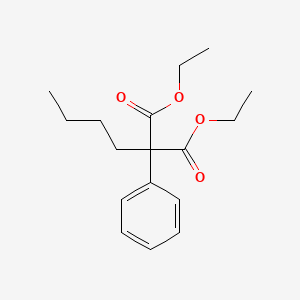


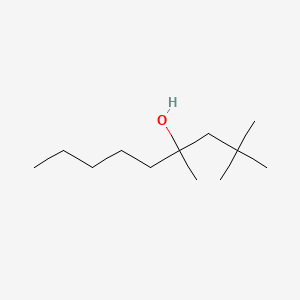
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)

![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
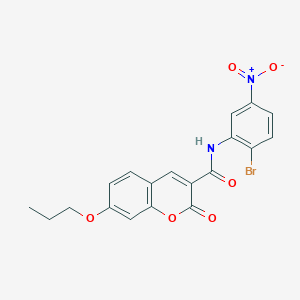
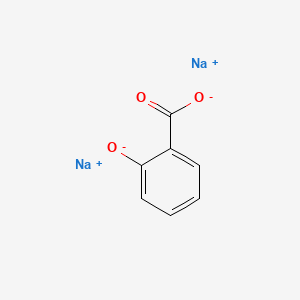
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
